molecular formula C5H11Li B1589174 Lithium, pentyl- CAS No. 3525-31-3

Lithium, pentyl-

Cat. No. B1589174
CAS RN: 3525-31-3
M. Wt: 78.1 g/mol
InChI Key: QNYNFEUXWAJZNO-UHFFFAOYSA-N
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Description

“Lithium, pentyl-” or “Neopentyllithium” is an organolithium compound with the chemical formula C5H11Li . It is commercially available and is a strong, non-nucleophilic base sometimes encountered in organometallic chemistry .


Chemical Reactions Analysis

The analytical determination of lithium ions is usually performed by atomic absorption and X-ray fluorescence methods. Chemical analysis based on polyfluoroporphyrin chromogenic methods is also being employed, especially for biological samples .


Physical And Chemical Properties Analysis

Lithium has a melting point of 180.50°C, a boiling point of 1342°C, a density of 0.534 g cm−3, and a relative atomic mass of 6.94 . It is the lightest of the metals, with a density approximately half that of water .

Scientific Research Applications

Circadian Rhythm Regulation

  • Lithium and Circadian Rhythm : Lithium, a potent inhibitor of glycogen synthase kinase 3 (GSK3), plays a crucial role in regulating circadian rhythms. Studies have shown that lithium treatment leads to the degradation of the nuclear receptor Rev-erbα, a negative component of the circadian clock, thus influencing the expression of circadian genes (Yin et al., 2006).

Neuroprotective Effects

  • Lithium in Alzheimer's Disease : Research indicates lithium's potential therapeutic application in Alzheimer's disease due to its neuroprotective and neurogenic effects. It is being evaluated for its ability to lower τ and β-amyloid levels in cerebrospinal fluid of Alzheimer's patients (Zhong & Lee, 2007).
  • Lithium's Broader Neuroprotective Effects : Lithium's neuroprotective properties extend to various neurodegenerative disorders, including amyotrophic lateral sclerosis (ALS) and Parkinson's disease (PD). These effects are linked to lithium's modulation of cellular mechanisms such as autophagy, oxidative stress, and mitochondrial function (Forlenza, De-Paula, & Diniz, 2014).

Cellular and Molecular Biology

  • Lithium's Molecular Mechanisms : Lithium affects multiple steps in cellular signaling, with key impacts on enzymes like GSK3 and CREB. These properties make lithium a candidate for treating various neurological disorders (Alda, 2015).
  • Lithium and Cellular Health : Studies suggest lithium's role in promoting cellular proliferation, differentiation, growth, and regeneration, while limiting neuronal atrophy or cell death, indicating its value in neurodegenerative diseases research (Camins et al., 2009).

Biomedical Engineering and Material Science

  • Lithium in Bioactive Scaffolds : Lithium ions have been used in bioactive scaffolds to stimulate cementogenic differentiation in periodontal ligament cells, demonstrating its potential in tissue engineering and regenerative medicine (Han, Wu, Chang, & Xiao, 2012).
  • Lithium-Doped Bioactive Ceramics : Incorporating lithium into biomaterials like bioceramics shows promise for bone and tooth regeneration, and may have applications in cancer treatments and wound healing due to its immunomodulatory and regenerative effects (Farmani et al., 2022).

Hematology

  • Lithium in Hematology : Lithium's effects on neutrophilia and increased circulating CD34+ cells of marrow origin suggest potential therapeutic applications in neutropenia and bone marrow transplantation (Focosi et al., 2008).

Safety And Hazards

Lithium batteries are widely used in commercial products and laboratory settings. Many of the components associated with lithium-based batteries are either inherently flammable or capable of reacting with air or water to generate heat and/or evolve flammable gases, presenting a notably higher fire risk than historical battery systems .

Future Directions

The battery cell formation is one of the most critical process steps in lithium-ion battery (LIB) cell production, because it affects the key battery performance metrics, e.g. rate capability, lifetime and safety, is time-consuming and contributes significantly to energy consumption during cell production and overall cell cost .

properties

IUPAC Name

lithium;pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.Li/c1-3-5-4-2;/h1,3-5H2,2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYNFEUXWAJZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCC[CH2-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436584
Record name Lithium, pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium, pentyl-

CAS RN

3525-31-3
Record name Lithium, pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Pentyl lithium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
WE BECKENBAUGH, G JM, G FRAENKEL - 1978 - pascal-francis.inist.fr
Keyword (fr) LITHIUM COMPOSE COMPOSE ORGANOMETALLIQUE DEPLACEMENT CHIMIQUE PROFIL RAIE SPECTRALE LARGEUR RAIE SPECTRALE TEMPERATURE …
Number of citations: 0 pascal-francis.inist.fr
HA Bates, SB Rosenblum - The Journal of Organic Chemistry, 1986 - ACS Publications
… Adventitious oxygen readily oxidizes pentyllithium to lithium pentyl oxide,27 which reacts … predominantly 8, as does authentic lithium pentyl oxide. The structure of 8 was clear from its …
Number of citations: 20 pubs.acs.org
GJ Clarkson, BM Hassan, DR Maloney… - …, 1996 - ACS Publications
… Lithium pentyl oxide catalyzed cyclization of the phthalonitrile-terminated poly(oxyethylene)s produced the dark blue materials 1−3 in reasonable yield. …
Number of citations: 61 pubs.acs.org
PJ De Clercq - Chemical reviews, 1997 - ACS Publications
… It should be stressed that the process must be performed using rigorously anaerobic conditions, since adventitious oxygen readily oxidizes pentyllithium to lithium pentyl oxide which …
Number of citations: 172 pubs.acs.org
IG Guest, CR Hughes, R Ramage… - Journal of the Chemical …, 1973 - pubs.rsc.org
Acetals (9) and (10) were synthesised from (+)-(3R)-methylcyclohexanone and the utility of these intermediates in sesquiterpene synthesis is illustrated by their conveersion into α-…
Number of citations: 12 pubs.rsc.org
M LOPP, O PARVE, L YU - 1980 - pascal-francis.inist.fr
Keyword (fr) REACTION CHIMIQUE HALOGENOCETONE MAGNESIUM COMPOSE ORGANIQUE LITHIUM COMPOSE ORGANIQUE COMPOSE ALIPHATIQUE COMPOSE …
Number of citations: 0 pascal-francis.inist.fr
LP FIRSOVA, KN YU - 1980 - pascal-francis.inist.fr
Keyword (fr) COMPOSE ALIPHATIQUE COMPOSE SATURE AMINE PRIMAIRE ALCOOL PRIMAIRE LITHIUM COMPOSE ORGANIQUE REACTION CHIMIQUE SUBSTITUTION …
Number of citations: 0 pascal-francis.inist.fr
YU GORDASH, B GS, C IA - 1975 - pascal-francis.inist.fr
REACTION DES COMPOSES ORGANOMETALLIQUES DU GROUPE I AVEC LES COMPOSES CARBONYLES. REACTION AVEC LE BENZALDEHYDE CNRS Inist Pascal-Francis …
Number of citations: 0 pascal-francis.inist.fr

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